![molecular formula C21H20N2O4 B2478795 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955767-47-2](/img/structure/B2478795.png)
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a complex organic molecule with a benzo[d][1,3]dioxole moiety and a tetrahydroisoquinoline moiety, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich benzo[d][1,3]dioxole moiety and the basic nitrogen in the tetrahydroisoquinoline moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the benzo[d][1,3]dioxole moiety might influence its solubility in organic solvents .Scientific Research Applications
- Researchers have synthesized benzodioxol carboxamide derivatives and investigated their antidiabetic potential .
- In vivo experiments showed that IIc significantly reduced blood glucose levels in streptozotocin-induced diabetic mice .
- Compound IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide) exhibited significant anticancer activity against various cancer cell lines (IC50 values ranging from 26 to 65 µM) .
- However, other benzodioxole derivatives (5a, 5b, 6a, 6b, 7a, and 7b) showed weak or negligible anticancer effects .
- Noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .
Antidiabetic Potential
Anticancer Activity
Ligand Synthesis
Drug Discovery
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathway involving tubulin and microtubules. By suppressing tubulin polymerization or stabilizing microtubule structure, it disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in cell cycle arrest, particularly at the S phase, and induces apoptosis in cancer cells . This leads to a reduction in cancer cell proliferation, contributing to its anticancer activity.
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-20(15-4-6-18-19(10-15)27-12-26-18)22-17-5-3-13-7-8-23(11-16(13)9-17)21(25)14-1-2-14/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZDGKWRDOPYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide |
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